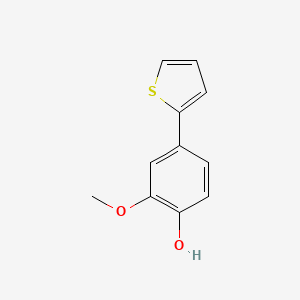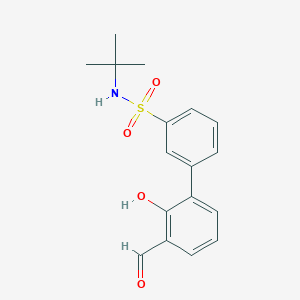
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% (6-BSPF-95) is a sulfonamide derivative of phenol, with a wide range of applications in scientific research. It is used in a variety of biochemical and physiological experiments, due to its unique properties.
Wissenschaftliche Forschungsanwendungen
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research, due to its unique properties. It is used in biochemical and physiological experiments, as it has the ability to inhibit enzymes and modify protein structure. It has been used in studies involving the inhibition of enzymes, such as cytochrome P450 and cyclooxygenase-2. It has also been used in studies involving the modification of protein structure, such as the modulation of the activity of tyrosine kinases and the inhibition of protein kinase C.
Wirkmechanismus
The mechanism of action of 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is not fully understood, but it is thought to involve the inhibition of enzymes and the modification of protein structure. It is believed that 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% binds to the active site of the enzyme, blocking its activity. It is also believed that 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% binds to the protein, inducing conformational changes that alter its activity.
Biochemical and Physiological Effects
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 and cyclooxygenase-2. It has also been shown to modulate the activity of tyrosine kinases and inhibit protein kinase C. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high purity of 95%. It is also stable, and it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, and it is not compatible with aqueous solutions. In addition, it may have toxic effects at high concentrations.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%. It could be used in the development of new drugs for the treatment of diseases, such as cancer and inflammation. It could also be used in the development of new diagnostic tools, such as imaging agents and biosensors. In addition, it could be used in the development of new materials, such as nanomaterials and polymers. Finally, it could be used in the development of new biocatalysts, such as enzymes and antibodies.
Synthesemethoden
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is synthesized from the reaction of p-toluenesulfonyl chloride and 6-hydroxybenzaldehyde in the presence of a base, such as pyridine. The reaction produces a sulfonamide derivative of phenol, 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%, with a purity of 95%. The reaction mechanism is as follows:
Reaction Mechanism
The first step of the reaction is the nucleophilic substitution of the p-toluenesulfonyl chloride with the 6-hydroxybenzaldehyde. The p-toluenesulfonyl chloride acts as the electrophile, while the 6-hydroxybenzaldehyde acts as the nucleophile. The pyridine acts as a base, and it helps to deprotonate the 6-hydroxybenzaldehyde, allowing it to react with the p-toluenesulfonyl chloride. The reaction then proceeds to form the sulfonamide derivative of phenol, 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%, with a purity of 95%.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-(3-formyl-2-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)14-8-4-6-12(10-14)15-9-5-7-13(11-19)16(15)20/h4-11,18,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJGNZFHXUEIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
![2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379166.png)
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)
![2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379186.png)

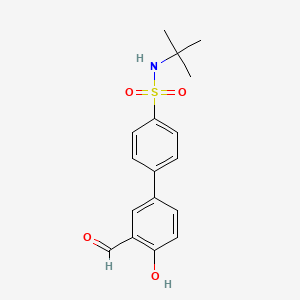
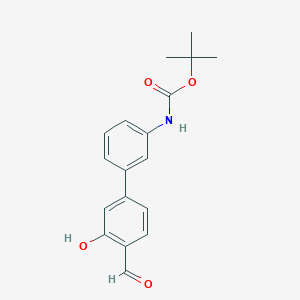
![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)
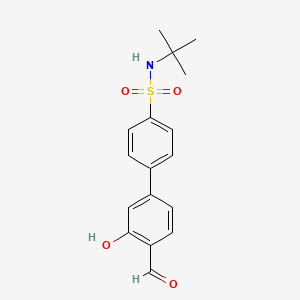
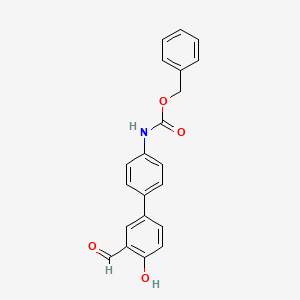
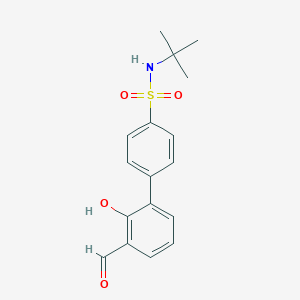
![2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379245.png)
